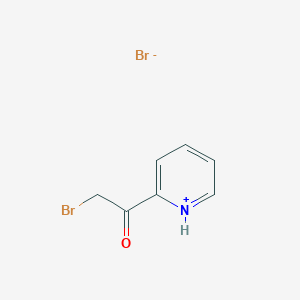

2-(Bromoacetyl)pyridinium bromide

Description

2-(Bromoacetyl)pyridinium bromide is a pyridinium salt characterized by a bromoacetyl functional group attached to the pyridinium ring. This compound is widely utilized as an alkylating agent and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functionalized heterocycles . Its structure combines the electrophilic pyridinium center with a reactive bromoacetyl moiety, enabling diverse reactivity in nucleophilic substitutions and coupling reactions.

Properties

IUPAC Name |

2-bromo-1-pyridin-1-ium-2-ylethanone;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKVUGZUYJUSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C(=C1)C(=O)CBr.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

The reaction is typically conducted in anhydrous dichloromethane at 0°C to mitigate exothermic side reactions. Pyridine serves both as a reactant and a base, neutralizing hydrogen bromide generated during the process. A representative protocol includes:

| Parameter | Condition |

|---|---|

| Reactants | Bromoacetyl bromide (1.0 equiv), pyridine (2.0 equiv) |

| Solvent | Dichloromethane (15–20 mL per mmol) |

| Temperature | 0°C initial cooling, then room temperature |

| Reaction Time | 60 minutes post-addition |

| Workup | Ether extraction, drying over KOH |

The product is isolated as a hygroscopic solid after solvent removal, with yields dependent on purity of reagents and exclusion of moisture.

Mechanistic Insights into the Formation Reaction

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Attack : Pyridine’s nitrogen lone pair attacks the electrophilic carbonyl carbon of bromoacetyl bromide, forming a tetrahedral intermediate.

-

Salt Formation : Deprotonation by excess pyridine yields the pyridinium bromide salt, with bromide acting as the counterion.

This mechanism is corroborated by kinetic studies showing rapid initial exotherms followed by stabilization at room temperature.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like dichloromethane or chloroform are optimal, balancing solubility and reaction control. Protic solvents (e.g., water, alcohols) induce hydrolysis, reducing yields.

Temperature Control

Maintaining 0°C during reagent addition minimizes side reactions (e.g., polymerization of bromoacetyl bromide). Gradual warming to room temperature ensures complete conversion without thermal degradation.

Industrial Production Methodologies and Challenges

Scaling this synthesis requires addressing:

-

Continuous Flow Reactors : To manage exotherms and improve mixing efficiency.

-

Purification Techniques : Recrystallization from ethanol/ether mixtures achieves >95% purity, critical for pharmaceutical applications.

-

Waste Management : HBr byproducts necessitate neutralization with aqueous bases, generating bromide salts for safe disposal.

Comparative Analysis of Methodological Advancements

While the pyridine–bromoacetyl bromide route remains dominant, alternative approaches (e.g., halogen exchange or radical bromination) face limitations:

Chemical Reactions Analysis

Types of Reactions

2-(Bromoacetyl)pyridinium bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Hydrolysis: In the presence of water, the compound can hydrolyze to form pyridinium and bromoacetic acid.

Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example:

- Reaction with amines forms amides.

- Reaction with thiols forms thioesters.

- Reaction with alcohols forms esters.

Scientific Research Applications

2-(Bromoacetyl)pyridinium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromoacetyl)pyridinium bromide involves the reactivity of the bromoacetyl group. The bromoacetyl group is an electrophile that can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Research Findings

Synthetic Versatility : this compound outperforms bulkier analogs in reaction efficiency, achieving >80% yields in acetamide syntheses .

Counterion Stability : Bromide salts exhibit greater hydrogen-bonding interactions in the solid state compared to PF₆⁻ analogs, as evidenced by upfield NMR shifts .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR shows characteristic pyridinium proton signals at δ 8.5–9.5 ppm and bromoacetyl CH₂ at δ 4.5–5.0 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Br]⁺ ion. Fragmentation patterns help identify side products (e.g., de-brominated species) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% typically required for biological assays) .

How does this compound participate in nucleophilic substitution reactions, and what factors dictate regioselectivity?

Advanced Research Question

The bromoacetyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Regioselectivity depends on:

- Nucleophile strength : Strong nucleophiles (e.g., azides) favor rapid displacement at the bromine site .

- Steric effects : Bulky nucleophiles may attack the pyridinium ring’s less hindered positions, leading to unexpected adducts .

For example, in reactions with n-butylamine, prolonged reflux shifts products from imidazopyridinium intermediates to stable heterocycles (e.g., 66% yield of 1-butyl-2-phenylimidazo[1,2-a]pyridinium) .

What mechanistic insights explain the formation of cyclized byproducts during reactions with amines?

Advanced Research Question

Cyclization occurs via intramolecular attack of the amine on the pyridinium ring, forming 5- or 6-membered heterocycles. Kinetic studies show:

- Reaction time : Short reflux (10 min) yields intermediates like 2-hydroxy-2-phenyldihydroimidazopyridinium, while extended reflux (14 hr) drives aromatization .

- Acid scavengers : TEA suppresses HBr-mediated ring-opening, favoring cyclization .

Mechanistic contradictions arise when competing pathways (e.g., hydrolysis vs. cyclization) are pH-dependent .

How can reaction pathways be controlled to minimize undesired byproducts in heterocyclic synthesis?

Advanced Research Question

- Additive screening : Catalytic KI enhances bromide displacement efficiency, reducing dimerization byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for cyclization over hydrolysis .

- Temperature gradients : Stepwise heating (40°C → 80°C) prioritizes intermediate formation before cyclization .

What stability challenges does this compound pose under storage or reaction conditions?

Basic Research Question

The compound is hygroscopic and prone to hydrolysis. Stabilization strategies include:

- Storage : Desiccated at –20°C in amber vials to prevent light- or moisture-induced degradation .

- In situ generation : Preparing the reagent immediately before use minimizes decomposition .

Contradictory reports on shelf life (1 week vs. 1 month) may reflect variations in storage protocols .

How is this compound applied in medicinal chemistry for targeted drug design?

Advanced Research Question

It serves as a bifunctional linker in prodrugs and enzyme inhibitors. For example:

- TSPO ligand synthesis : Coupling with di(2-picolyl)amine yields ligands for imaging neuroinflammation .

- Antimicrobial agents : Derivatives like coumarin-pyridinium hybrids show activity against resistant strains .

Structure-activity relationship (SAR) studies require optimizing the bromoacetyl group’s electrophilicity and pyridinium ring’s electronic effects .

What purification strategies resolve byproducts from large-scale syntheses?

Basic Research Question

- Column chromatography : Silica gel with ethyl acetate/methanol (4:1) elutes polar byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99%) .

Contradictions in purity levels often stem from residual solvents (e.g., DMF) requiring multiple washes .

How do kinetic studies inform the design of efficient catalytic systems for reactions involving this compound?

Advanced Research Question

Pseudo-first-order kinetics reveal:

- Rate-limiting step : Bromide displacement (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

- Catalyst effects : Crown ethers accelerate reactions by complexing K⁺ in biphasic systems .

Contradictions arise when solvent polarity alters rate constants unpredictably .

What role does this compound play in synthesizing fused heterocycles for materials science?

Advanced Research Question

It enables π-conjugated systems for optoelectronic materials. For example:

- Thienopyridines : Reacting with thiophene derivatives under Suzuki coupling conditions produces luminescent polymers .

- Coordination complexes : Pyridinium-based ligands enhance charge transfer in metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.